Iron dodecacarbonyl
CAS No.:
Cat. No.: VC16194487
Molecular Formula: C12H2Fe3O12
Molecular Weight: 505.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H2Fe3O12 |
|---|---|
| Molecular Weight | 505.67 g/mol |
| IUPAC Name | carbon monoxide;iron;iron(2+);methanone |
| Standard InChI | InChI=1S/2CHO.10CO.3Fe/c12*1-2;;;/h2*1H;;;;;;;;;;;;;/q2*-1;;;;;;;;;;;;;+2 |
| Standard InChI Key | QKQDOULBEQSQOZ-UHFFFAOYSA-N |
| Canonical SMILES | [CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe+2] |
Introduction
Fundamental Characteristics and Historical Context
Iron dodecacarbonyl belongs to the family of metal carbonyl clusters, distinguished by its formula Fe₃(CO)₁₂ and oxidation state of zero for all iron atoms . Discovered during investigations into iron carbonyl chemistry, its initial misidentification as "Fe(CO)₄" was corrected through X-ray crystallography and Mössbauer spectroscopy, which revealed a triangular iron core with 12 carbonyl ligands . The compound’s intense green color and air-sensitive nature necessitated specialized handling protocols, influencing its early experimental applications .
Physical and Chemical Properties
The physical properties of Fe₃(CO)₁₂ include a melting point of 140°C (with decomposition), a density of 2,000 kg/m³, and solubility in nonpolar organic solvents . Its chemical behavior is marked by thermal instability; hot solutions decompose to form pyrophoric iron mirrors, while solid-state degradation in air produces carbon monoxide and iron oxides . The following table summarizes key physical data:
| Property | Value |
|---|---|
| Molecular Formula | Fe₃(CO)₁₂ |
| Molecular Weight | 503.656 g/mol |
| Melting Point | 140°C (decomposition) |
| Density | 2,000 kg/m³ |
| Solubility | Nonpolar organic solvents |
| Color | Dark green to green-black |
Elemental analysis reveals a composition of 33.26% iron, 28.62% carbon, and 38.12% oxygen .
Synthesis and Production Methodologies
Classical Synthetic Routes
The primary synthesis of Fe₃(CO)₁₂ involves the base-assisted degradation of iron pentacarbonyl (Fe(CO)₅). A representative reaction sequence is:
-
Reaction with Triethylamine and Water:
3 Fe(CO)₅ + (C₂H₅)₃N + H₂O → [(C₂H₅)₃NH][HFe₃(CO)₁₁] + 3 CO + CO₂ . -
Oxidation with Hydrochloric Acid:
[(C₂H₅)₃NH][HFe₃(CO)₁₁] + HCl + CO → Fe₃(CO)₁₂ + H₂ + [(C₂H₅)₃NH]Cl .
Walter Hieber’s pioneering work utilized manganese dioxide to oxidize H₂Fe(CO)₄, though this method has been largely supplanted by the above protocol .
Thermolysis and Byproduct Management
Thermal decomposition of Fe(CO)₅ at elevated temperatures yields Fe₃(CO)₁₂ alongside carbon monoxide:
3 Fe(CO)₅ → Fe₃(CO)₁₂ + 3 CO .
This pathway requires careful temperature control to avoid over-decomposition into metallic iron.
Structural Elucidation and Molecular Geometry
Crystallographic Insights
Fe₃(CO)₁₂ adopts a C₂v-symmetric structure with an equilateral triangular Fe₃ core . Ten carbonyl ligands occupy terminal positions, while two bridge adjacent iron atoms. This contrasts with ruthenium and osmium analogs (Ru₃(CO)₁₂ and Os₃(CO)₁₂), which exhibit D₃h symmetry with exclusively terminal CO ligands .
Key Structural Parameters
-
Fe–C (Terminal): 180–185 pm.
Mössbauer spectroscopy corroborates this geometry, revealing two distinct quadrupole splitting patterns (1.13 and 0.13 mm/s) corresponding to inequivalent iron sites .
Industrial Applications and Market Dynamics
Thin-Film Deposition
Fe₃(CO)₁₂ serves as a volatile precursor in chemical vapor deposition (CVD) for iron-containing thin films, critical in magnetic storage devices and semiconductor manufacturing .
Catalysis
The compound’s labile CO ligands facilitate catalytic cycles in carbonylation and hydroformylation reactions, though its sensitivity limits large-scale use .
Market Projections
The global iron dodecacarbonyl market is projected to grow at a 6% CAGR through 2025, driven by demand from electronics and nanomaterials sectors . Regional dominance is expected in North America and Europe, with Asia-Pacific emerging as a high-growth region .
Recent Advances and Future Directions
Computational Modeling
Density functional theory (DFT) studies have refined bonding descriptions, highlighting electron delocalization across the Fe₃ core and bridging CO ligands .
Emerging Applications
Ongoing research explores Fe₃(CO)₁₂ in quantum dot synthesis and as a template for iron-nanoparticle assemblies, leveraging its precise stoichiometry and thermal decomposition profile .
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